N-{2-[5-(4-{(1r)-1-[(4,6-Diaminopyrimidin-2-Yl)sulfanyl]ethyl}-5-Methyl-1,3-Thiazol-2-Yl)-2-Methoxyphenoxy]ethyl}methanesulfonamide
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Overview
Description
DI-82 is a highly potent inhibitor of deoxycytidine kinase, an enzyme that plays a crucial role in the phosphorylation of deoxycytidine. This compound has shown significant biochemical activity, with an IC50 value of 27.8 nanomolar and a Ki value of 9.2 nanomolar . DI-82 is particularly noted for its antitumor effects, making it a promising candidate for cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DI-82 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: In an industrial setting, the production of DI-82 would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions: DI-82 undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, DI-82 can be converted into its oxidized form.
Reduction: Reducing agents can reverse the oxidation process, restoring DI-82 to its original state.
Substitution: Various substituents can be introduced into the DI-82 molecule through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the DI-82 molecule .
Scientific Research Applications
DI-82 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of deoxycytidine kinase and its effects on nucleotide metabolism.
Biology: Investigated for its role in cellular processes, particularly in the context of cancer cell proliferation and apoptosis.
Mechanism of Action
DI-82 exerts its effects by inhibiting deoxycytidine kinase, thereby blocking the phosphorylation of deoxycytidine to deoxycytidine monophosphate. This inhibition disrupts the de novo synthesis of deoxyribonucleotide triphosphates, which are essential for DNA replication and repair. As a result, DI-82 induces cell cycle arrest and apoptosis in cancer cells. Additionally, DI-82 has been shown to inhibit the interaction between decitabine and human thymidylate synthase, further contributing to its antitumor activity .
Comparison with Similar Compounds
Decitabine: Another inhibitor of deoxycytidine kinase, used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Gemcitabine: A nucleoside analog that inhibits ribonucleotide reductase and deoxycytidine kinase, used in the treatment of various cancers.
Cytarabine: A chemotherapy agent that inhibits DNA synthesis by incorporating into DNA and inhibiting DNA polymerase.
Uniqueness of DI-82: DI-82 stands out due to its high potency and metabolic stability. Its IC50 and Ki values are significantly lower than those of similar compounds, indicating stronger inhibitory activity. Additionally, DI-82’s ability to completely block the binding of decitabine to thymidylate synthase highlights its unique mechanism of action and potential for use in combination therapies .
Properties
Molecular Formula |
C20H26N6O4S3 |
---|---|
Molecular Weight |
510.7 g/mol |
IUPAC Name |
N-[2-[5-[4-[(1R)-1-(4,6-diaminopyrimidin-2-yl)sulfanylethyl]-5-methyl-1,3-thiazol-2-yl]-2-methoxyphenoxy]ethyl]methanesulfonamide |
InChI |
InChI=1S/C20H26N6O4S3/c1-11-18(12(2)32-20-24-16(21)10-17(22)25-20)26-19(31-11)13-5-6-14(29-3)15(9-13)30-8-7-23-33(4,27)28/h5-6,9-10,12,23H,7-8H2,1-4H3,(H4,21,22,24,25)/t12-/m1/s1 |
InChI Key |
MBPWFMBRNJJXFY-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=C(N=C(S1)C2=CC(=C(C=C2)OC)OCCNS(=O)(=O)C)[C@@H](C)SC3=NC(=CC(=N3)N)N |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC(=C(C=C2)OC)OCCNS(=O)(=O)C)C(C)SC3=NC(=CC(=N3)N)N |
Origin of Product |
United States |
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